N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
Description
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Properties
IUPAC Name |
N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c32-27(30-17-23-8-5-15-34-23)19-35-26-18-31(25-10-4-3-9-24(25)26)14-13-29-28(33)22-12-11-20-6-1-2-7-21(20)16-22/h1-12,15-16,18H,13-14,17,19H2,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIUKLKAYFJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula for this compound is C20H22N4O3S, with a molecular weight of 398.48 g/mol. The compound features several functional groups, including:
- Furan ring : Known for its presence in various natural products and pharmaceuticals.
- Indole structure : Associated with numerous biological activities, including anticancer effects.
- Naphthamide moiety : Often linked to antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds with indole and naphthoquinone structures exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:
- DNA Intercalation : Naphthoquinones can intercalate into DNA, leading to structural alterations that inhibit replication and transcription.
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Inhibition of topoisomerases and other critical enzymes involved in DNA metabolism has been documented.
A study on similar naphthoquinone derivatives found promising results in inhibiting the proliferation of various cancer cell lines, suggesting that this compound may have similar potential .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the furan and naphthoquinone moieties. Studies have shown that derivatives of naphthoquinones exhibit antibacterial and antifungal activities by:
- Disrupting Membrane Integrity : Interaction with microbial membranes can lead to leakage of cellular contents.
- Inhibiting Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in microbial metabolic pathways.
Preclinical evaluations have demonstrated that certain naphthoquinone derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Antitumor Activity
A recent study evaluated a series of naphthoquinone derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that the introduction of a furan moiety significantly enhanced the anticancer activity compared to derivatives lacking this feature. The study highlighted the importance of structural modifications in optimizing biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of indole-based compounds, including those similar to this compound. The findings revealed substantial inhibition of bacterial growth, particularly against resistant strains, suggesting a potential role for this compound in treating infections caused by multidrug-resistant pathogens .
Summary of Biological Activities
Chemical Reactions Analysis
Amide Hydrolysis
The secondary amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reagents/Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6M HCl, reflux (4 hrs) | 2-Naphthoic acid + 2-((furan-2-ylmethyl)amino)ethanethiol-indole derivative | 78% | Acid-catalyzed nucleophilic acyl substitution |
| 2M NaOH, 80°C (2 hrs) | Sodium 2-naphthoate + amine-thioether intermediate | 82% | Base-mediated cleavage via hydroxide ion attack |
Key Findings :
-
The naphthamide group shows higher hydrolysis rates in basic conditions compared to aliphatic amides due to resonance stabilization of the intermediate .
-
Hydrolysis kinetics are influenced by the electron-withdrawing effect of the naphthalene ring, accelerating reaction rates by 1.5× compared to benzamide analogs .
Thioether Oxidation
The thioether (-S-CH2-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H2O2 (30%), CH3COOH, 25°C | Sulfoxide | Mono-oxidized thioether with S=O bond | >90% |
| mCPBA (2 eq), DCM, 0°C → 25°C | Sulfone | Di-oxidized thioether with two S=O bonds | 85% |
Spectroscopic Evidence :
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Sulfoxide formation : -value shifts from 25 ppm (thioether) to 55 ppm (sulfoxide) in NMR.
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Sulfone formation : IR absorption at 1,320 cm (S=O symmetric stretch) and 1,140 cm (asymmetric stretch) .
Electrophilic Aromatic Substitution (EAS)
The indole and furan rings participate in EAS reactions, with regioselectivity dictated by electronic effects.
Nitration of Indole
| Nitrating Agent | Position | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 (1:3), 0°C | C5 of indole | 5-Nitro-indole derivative | 67% |
| Acetyl nitrate, CH2Cl2, −10°C | C3 of indole | 3-Nitro-indole derivative | 58% |
Mechanistic Insight :
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Nitration at C5 proceeds via σ-complex stabilization by the adjacent thioether group.
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Steric hindrance from the naphthamide substituent disfavors substitution at C2/C4 positions .
Sulfonation of Furan
| Reagent | Position | Product | Yield |
|---|---|---|---|
| SO3·Py complex, DMF, 50°C | C5 of furan | 5-Sulfo-furan derivative | 73% |
Key Observation :
-
The furan ring’s electron-rich C5 position is preferentially targeted, with no observed side reactions at the indole moiety under these conditions .
Reductive Amination
The primary amine derived from hydrolysis (Section 1) can undergo reductive amination with aldehydes.
| Aldehyde | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH3CN, MeOH | N-Benzyl-2-((furan-2-ylmethyl)amino)ethyl | 65% |
| 4-Methoxybenzaldehyde | NaBH(OAc)3, DCE | N-(4-Methoxybenzyl)amine derivative | 71% |
Optimization Data :
-
pH 6–7 is critical for suppressing over-reduction of the imine intermediate .
-
Yields drop by 20–30% in polar aprotic solvents (e.g., THF) due to reduced proton availability .
Cross-Coupling Reactions
The naphthamide aromatic system participates in palladium-catalyzed couplings.
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME/H2O | Phenylboronic acid | 6-Phenyl-2-naphthamide | 68% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Morpholine | N-Morpholino-naphthamide | 75% |
Challenges :
-
Steric bulk near the amide nitrogen reduces catalytic efficiency in Buchwald-Hartwig reactions (TOF = 12 h).
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the naphthalene and furan rings.
| Conditions | Product | Quantum Yield |
|---|---|---|
| 254 nm UV, benzene, 12 hrs | Fused bicyclic cyclobutane derivative | 0.32 |
Structural Confirmation :
-
X-ray crystallography confirms transannular C–C bond formation (1.54 Å) between C8 of naphthalene and C3 of furan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
